molecular formula C20H19FN2O5 B2497152 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941885-58-1

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2497152
CAS No.: 941885-58-1
M. Wt: 386.379
InChI Key: QKRUVDYMQKUICC-UHFFFAOYSA-N
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Description

2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly for exploring novel therapeutic pathways. This compound features a 4-oxopyridine core structure, a scaffold frequently investigated for its potential to interact with a variety of enzymatic targets . The molecule's distinct structure, which incorporates both 2-fluorobenzyloxy and furanylmethyl motifs, suggests potential for targeted activity and makes it a valuable chemical tool for probing structure-activity relationships (SAR) in medicinal chemistry programs. Its primary research application lies in the discovery and development of new therapeutic agents, potentially for complex diseases such as metabolic disorders . Researchers utilize this compound in high-throughput screening assays and in vitro studies to evaluate its binding affinity, inhibitory potency, and functional effects on specific biological pathways. The presence of the hydroxymethyl group offers a handle for further chemical modification, enabling researchers to synthesize derivatives for lead optimization and to fine-tune the compound's physicochemical properties. This acetamide derivative is provided For Research Use Only and is intended solely for use in laboratory research, not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5/c21-17-6-2-1-4-14(17)13-28-19-10-23(15(12-24)8-18(19)25)11-20(26)22-9-16-5-3-7-27-16/h1-8,10,24H,9,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRUVDYMQKUICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a novel pyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20FN3O4\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{4}

This structure includes a pyridine ring, a furan moiety, and a hydroxymethyl group, which are key to its biological activity.

1. Enzyme Inhibition

Research indicates that compounds with similar structures often act as inhibitors for various enzymes. In particular, pyridine derivatives have been noted for their ability to inhibit aldose reductase (ALR2), an enzyme linked to diabetic complications. The inhibition of ALR2 can lead to reduced oxidative stress and improved metabolic control in diabetic patients .

2. Antioxidant Activity

The antioxidant properties of this compound have been explored through various assays. Compounds similar in structure have shown significant radical scavenging activity, particularly against DPPH radicals, indicating potential use as antioxidants in therapeutic applications .

Biological Activity Data

A summary of biological activity data relevant to this compound is presented in the following table:

Activity IC50 Value (μM) Selectivity Index Notes
ALR2 Inhibition0.78925.23Higher selectivity compared to controls
DPPH Radical Scavenging41.48% at 1 μM-Superior to Trolox in antioxidant assays
Lipid Peroxidation Suppression90.73% at 100 μM-Comparable to known antioxidants

Case Study 1: Diabetes Management

In a recent study, derivatives similar to the compound were evaluated for their effectiveness in managing diabetic complications. The results demonstrated that these compounds not only inhibited ALR2 but also exhibited significant antioxidant properties, which contributed to their efficacy in reducing complications associated with diabetes .

Case Study 2: Cancer Research

Another area of interest is the potential application of this compound in cancer therapy. Research has indicated that nitrogen-containing heterocycles can serve as effective receptor tyrosine kinase inhibitors, which are crucial in cancer treatment . The compound's structural features may enhance its ability to target these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Core Structure Key Substituents/Modifications Bioactivity/Notes Reference
Target Compound : 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide Pyridinone 5-(2-fluorobenzyloxy), 2-(hydroxymethyl), N-(furan-2-ylmethyl)acetamide Hypothesized improved solubility due to hydroxymethyl; no direct bioactivity data available.
2-(5-((2-Fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-(furan-2-ylmethyl)acetamide Pyridinone 2-methyl (vs. hydroxymethyl in target) Increased lipophilicity; potential reduced solubility compared to target.
(E)-2-(1-(4-Bromobenzyl)-5-(hydroxymethyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone 5-(hydroxymethyl), N-(quinolin-6-yl)acetamide Bioactivity score: 5.208; moderate activity in unspecified assays.
(E)-2-(1-((3-Aminoisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone 3-aminoisoxazole substitution Bioactivity score: 5.322; similar scaffold but altered target interaction profile.
2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide Thienopyrimidine Sulfanyl linker, 5-methylfuran Enhanced metabolic stability due to sulfur atom; structural diversity in heterocycle.
N-(4-Fluorobenzyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide Pyrimidoindole 4-fluorobenzyl, sulfanyl linker Potential kinase inhibition activity inferred from pyrimidoindole core.

Structural and Functional Analysis

  • Hydroxymethyl vs. Methyl Substitution: The target compound’s hydroxymethyl group at position 2 (pyridinone) likely improves aqueous solubility compared to its methyl analog (). This modification may also facilitate hydrogen bonding with target proteins, enhancing binding affinity .
  • Fluorobenzyl vs. Bromobenzyl Groups : The 2-fluorobenzyl group in the target compound may offer better metabolic stability and membrane permeability compared to the 4-bromobenzyl group in analogs, as fluorine is smaller and less prone to oxidative metabolism .
  • Furan vs.

Bioactivity and Pharmacological Insights

  • compounds with indolinone cores and hydroxymethyl/cyanamido substituents exhibit moderate bioactivity scores (5.208–6.878), suggesting that similar substituents in the target compound may confer comparable or improved activity .
  • Sulfur-containing analogs (–9) demonstrate enhanced metabolic stability, but the target compound’s oxygen-based linker may favor faster clearance, balancing efficacy and toxicity .

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